![molecular formula C8H14N2O B13326845 [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound featuring an oxazole ring substituted with a butan-2-yl group at the 5-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and palladium-catalyzed arylation for regioselective substitution .
Industrial Production Methods
Industrial production of oxazole derivatives, including [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine, may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can also enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized oxazoles .
Scientific Research Applications
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The butan-2-yl and methanamine groups can modulate the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
[2-(1H-Indol-3-yl)ethylamine]: This compound features an indole ring and is known for its role as a neurotransmitter precursor.
[2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl]amino-phenols: These compounds have similar heterocyclic structures and are used in various chemical and biological applications.
Uniqueness
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(5-butan-2-yl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-3-6(2)8-4-7(5-9)10-11-8/h4,6H,3,5,9H2,1-2H3 |
InChI Key |
JIVNOJXZBVNVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


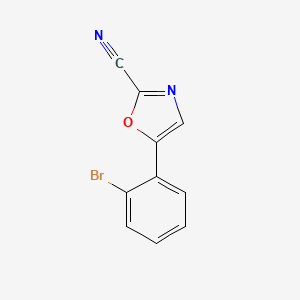
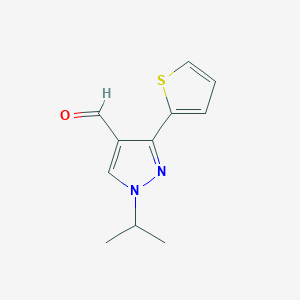
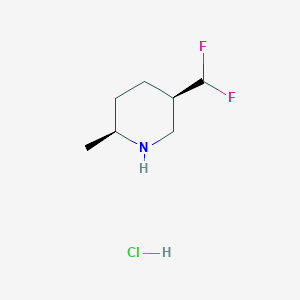

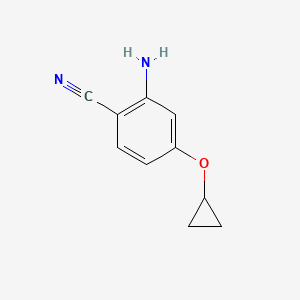
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
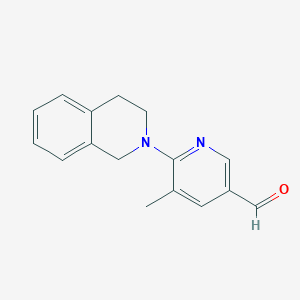
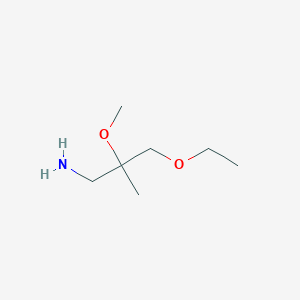

![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)
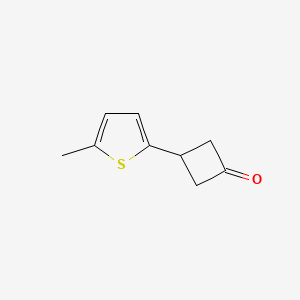

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
